molecular formula C11H7N3O B3353027 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile CAS No. 52240-10-5

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Cat. No.: B3353027
CAS No.: 52240-10-5
M. Wt: 197.19 g/mol
InChI Key: HEKNIPLMGLOMOP-UHFFFAOYSA-N
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Description

“4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of tepotinib derivatives with two chiral centers was designed, synthesized, and evaluated as anticancer agents . The optimal compound exhibited strong antiproliferative activity against MHCC97H cell lines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H7N3O . The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound .


Chemical Reactions Analysis

The chemical reactions of this compound can be analyzed using various computational methods. For example, the NBO analysis confirmed the highest stabilization energy 39.53 kcal/mol, from bonding LP(1) - N22 to anti-bonding π*(N21 - C24) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.2 . The thermodynamical properties and electron density were calculated with the help of Gaussian-16w software .

Scientific Research Applications

Crystal Structure Analysis

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile and its derivatives have been studied for their crystal structures. For instance, the crystal structure of methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,6-dihydro-pyridazin-1-yl]acetate shows intermolecular C—H⋯O interactions, which are essential in understanding molecular packing and interactions in solid forms (Dadou et al., 2019).

Synthesis and Biological Evaluation

These compounds have also been synthesized and evaluated for various biological activities. For example, a study on the synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives explores the chemical reactions and potential applications in pharmaceuticals (Shainova et al., 2019).

Electrolyte Additive in Lithium Ion Batteries

In the field of energy storage, this compound derivatives like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives in lithium ion batteries, significantly improving the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes (Huang et al., 2014).

Development and Optimization in Manufacturing

The compounds have been utilized in developing and optimizing manufacturing processes for pharmaceuticals. For instance, the unsymmetrical Hantzsch reaction in synthesizing (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile was crucial in producing a potassium-channel opener (Hopes et al., 2006).

Liquid Crystalline Behavior and Photophysical Properties

Some derivatives exhibit liquid crystalline behavior and photophysical properties, making them candidates for materials science applications. The luminescent properties and phase behavior of these compounds could be crucial for developing new materials with specific optical and electronic characteristics (Ahipa et al., 2014).

Mechanism of Action

While the specific mechanism of action for “4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile” is not available, similar compounds have been studied for their anticancer properties . For instance, the optimal compound (R, S)-12a significantly inhibited c-Met activation, as well as the downstream AKT signaling pathway, and suppressed wound closure .

Future Directions

The future directions for this compound could involve further studies on its potential applications. For instance, it could be interesting to explore its potential use in the treatment of diseases, given the anticancer properties of similar compounds .

Properties

IUPAC Name

4-(6-oxo-1H-pyridazin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-8-1-3-9(4-2-8)10-5-6-11(15)14-13-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKNIPLMGLOMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598672
Record name 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52240-10-5
Record name 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 19.20 g. portion of 6-(p-bromophenyl)-3(2H)-pyridazinone is mixed with 9.10 g. of cuprous cyanide in 70 ml. of dimethylformamide and stirred at reflux temperature for 12 hours. The hot mixture is poured into a solution of 46 ml. of ethylenediamine in 230 ml. of water. The mixture is stirred at ice-bath temperature for 30 minutes and the solid is separated by filtration. A second crop forms in the filtrate which is collected and added to the first crop which is then washed with water yielding 6-(p-cyanophenyl)-3(2H)-pyridazinone.
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Synthesis routes and methods II

Procedure details

50 g of 4-acetylbenzonitrile is converted into the pyridazinone in accordance with GWP 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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